molecular formula C19H20N6O B5564698 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide

N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide

Cat. No. B5564698
M. Wt: 348.4 g/mol
InChI Key: GALAHOTXCIJGBT-UHFFFAOYSA-N
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Description

“N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is the simplest amide derivative of benzoic acid . The compound also includes pyridine rings, which are common structures in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its benzamide and pyridine components, as well as any additional substituents. The benzamide portion of the molecule has the chemical formula C7H7NO , while the pyridine portion would contribute additional carbon, hydrogen, and nitrogen atoms . The exact structure would need to be confirmed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, benzamides are typically off-white solids with a density of 1.341 g/cm3 . They are slightly soluble in water and soluble in many organic solvents . The properties of this specific compound would likely be similar, although they could be modified by the presence of the pyridine moiety and any additional substituents.

Scientific Research Applications

Chemical Variability and Complex Formation

The review by Boča et al. (2011) discusses the chemical variability and properties of compounds containing pyridine and benzimidazole structures, emphasizing their ability to form complex compounds with various properties, including biological and electrochemical activity. This suggests that compounds with similar structures might also exhibit a wide range of chemical behaviors and potential for forming biologically active complexes (Boča, Jameson, & Linert, 2011).

Pharmacological Properties and Clinical Use

Research on metoclopramide, a benzamide derivative with prokinetic properties, provides insights into the pharmacological applications of benzamide analogs in gastrointestinal disorders. This suggests that other benzamide derivatives, potentially including the compound , could have applications in similar therapeutic areas (Pinder et al., 2012).

Dopamine Receptor Antagonism

Martelle and Nader (2008) discuss eticlopride, a benzamide analog, highlighting its role in dopamine receptor antagonism and its implications for understanding dopamine receptor function. This points to the potential research application of similar compounds in exploring dopamine-related pathways and disorders (Martelle & Nader, 2008).

Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) review the use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, illustrating the versatile applications of this moiety in nanotechnology, polymer processing, and biomedical applications. This highlights the potential of structurally related compounds in a wide range of scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Capacity and Chemical Reactions

Ilyasov et al. (2020) discuss the ABTS/PP decolorization assay and its implications for understanding the antioxidant capacity of compounds. This research could inform studies on the antioxidant properties of similar compounds, including benzamide derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Future Directions

The future directions for research on “N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide” could include further investigation of its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential as a pharmaceutical agent, given the known activities of many benzamide and pyridine derivatives . Additionally, further studies could investigate its physical and chemical properties, as well as its reactivity and mechanism of action.

properties

IUPAC Name

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-14-7-8-16(22-13-14)23-18-10-9-17(24-25-18)20-11-12-21-19(26)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,24)(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALAHOTXCIJGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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